Cas no 1049970-07-1 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide
- N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
-
- Inchi: 1S/C20H19N3O5S/c1-12-7-9-13(10-8-12)29(27,28)23-11-3-6-16(23)19(25)21-15-5-2-4-14-17(15)20(26)22-18(14)24/h2,4-5,7-10,16H,3,6,11H2,1H3,(H,21,25)(H,22,24,26)
- InChI Key: TWXJHHCFLUIZSI-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=C(C)C=C2)(=O)=O)CCCC1C(NC1=CC=CC2=C1C(=O)NC2=O)=O
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2380-0009-5mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-30mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-2μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-3mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-1mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-5μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-4mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-20μmol |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-10mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2380-0009-25mg |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide |
1049970-07-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide Related Literature
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide
N-(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Yl)-1-(4-Methylbenzenesulfonyl)Pyrrolidine-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1049970-07-1, known as N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a pyrrolidine ring, an isoindole moiety, and a sulfonyl group. These structural features contribute to its unique chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of pyrrolidine derivatives in the development of bioactive compounds. The pyrrolidine ring in this molecule serves as a versatile scaffold for attaching various functional groups, enabling the modulation of pharmacokinetic properties such as solubility and bioavailability. The isoindole moiety, on the other hand, introduces additional complexity to the molecule, potentially enhancing its interactions with biological targets. This combination makes the compound a promising candidate for exploring novel therapeutic agents.
The sulfonyl group present in the molecule is another key feature that contributes to its chemical reactivity and stability. Sulfonyl groups are known for their ability to enhance the lipophilicity of molecules, which is crucial for drug design. Recent research has demonstrated that molecules with sulfonyl groups can exhibit potent inhibitory activity against various enzymes and receptors, making them valuable leads in drug discovery programs.
In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic reactions such as Suzuki couplings and amide bond formations. The synthesis pathway requires precise control over reaction conditions to ensure high yields and purity. Researchers have recently explored green chemistry approaches to optimize the synthesis of similar compounds, reducing environmental impact while maintaining product quality.
From an applications perspective, this compound has shown potential in several areas. In medicinal chemistry, it has been investigated as a lead compound for anti-inflammatory and anti-cancer drug development. Its ability to modulate key cellular pathways makes it a valuable tool for studying disease mechanisms. Additionally, the molecule's structural complexity suggests it could be used as a building block for constructing more intricate architectures in materials science.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Furthermore, quantum chemical calculations have been employed to predict its electronic properties, which are critical for applications in optoelectronic materials.
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide (CAS No. 1049970-07-1) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1049970-07-1 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide) Related Products
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 4770-00-7(3-cyano-4-nitroindole)




